4,4',4''-(Pyridine-2,4,6-triyl)trianiline
Overview
Description
4,4’,4’'-(Pyridine-2,4,6-triyl)trianiline is a multi-ring aromatic amine compound characterized by the presence of a pyridine ring and three aniline groups. This compound is solid at room temperature and appears as a white to light yellow crystalline powder . It has a molecular formula of C23H20N4 and a molecular weight of 352.43 g/mol .
Preparation Methods
The synthesis of 4,4’,4’'-(Pyridine-2,4,6-triyl)trianiline typically involves the reaction of pyridine with aniline derivatives. One common method includes the use of pyridine-2,4,6-tricarboxylic acid as a starting material, which undergoes a series of reactions with aniline under specific conditions to yield the desired product . The reaction conditions often involve the use of solvents like ethanol and require controlled temperatures to ensure the purity and yield of the product .
Industrial production methods may involve similar synthetic routes but on a larger scale, with optimizations for cost-effectiveness and efficiency. These methods often include the use of automated reactors and continuous flow systems to maintain consistent reaction conditions and product quality .
Chemical Reactions Analysis
4,4’,4’'-(Pyridine-2,4,6-triyl)trianiline undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide, leading to the formation of corresponding quinone derivatives.
Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride, resulting in the formation of reduced amine derivatives.
Common reagents and conditions used in these reactions include solvents like ethanol, dichloromethane, and reaction temperatures ranging from room temperature to reflux conditions . Major products formed from these reactions depend on the specific reagents and conditions used but generally include various substituted aniline and pyridine derivatives .
Scientific Research Applications
4,4’,4’'-(Pyridine-2,4,6-triyl)trianiline has several scientific research applications:
Organic Synthesis: It is used as an intermediate in the synthesis of complex organic molecules, including pharmaceuticals and agrochemicals.
Electrochemical Applications: Due to its good electrochemical properties, it is used in the development of organic electronic devices, such as organic light-emitting diodes (OLEDs) and organic photovoltaic cells (OPVs).
Material Science: The compound is utilized in the preparation of organic coatings, dyes, and pigments due to its stability and color properties.
Mechanism of Action
The mechanism of action of 4,4’,4’'-(Pyridine-2,4,6-triyl)trianiline involves its interaction with various molecular targets and pathways. The compound’s aromatic amine groups can participate in electron transfer reactions, making it useful in electrochemical applications. Additionally, its ability to form stable complexes with metals and other organic molecules allows it to act as a ligand in coordination chemistry .
Comparison with Similar Compounds
4,4’,4’'-(Pyridine-2,4,6-triyl)trianiline can be compared with similar compounds such as:
4,4’,4’'-(1,3,5-Triazine-2,4,6-triyl)trianiline: This compound has a triazine ring instead of a pyridine ring, which can affect its chemical reactivity and applications.
4,4’,4’'-(Pyridine-2,4,6-triyl)tribenzaldehyde: This compound has aldehyde groups instead of aniline groups, leading to different reactivity and uses in organic synthesis.
The uniqueness of 4,4’,4’'-(Pyridine-2,4,6-triyl)trianiline lies in its combination of pyridine and aniline groups, which confer specific electrochemical and coordination properties that are valuable in various scientific and industrial applications .
Properties
IUPAC Name |
4-[2,6-bis(4-aminophenyl)pyridin-4-yl]aniline | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H20N4/c24-19-7-1-15(2-8-19)18-13-22(16-3-9-20(25)10-4-16)27-23(14-18)17-5-11-21(26)12-6-17/h1-14H,24-26H2 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NOESMJBODNBEAM-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC(=CC=C1C2=CC(=NC(=C2)C3=CC=C(C=C3)N)C4=CC=C(C=C4)N)N | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H20N4 | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
352.4 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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